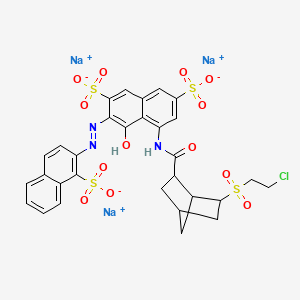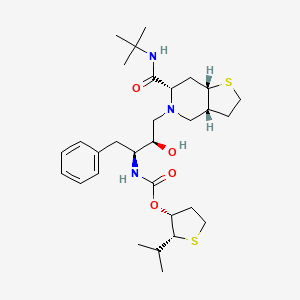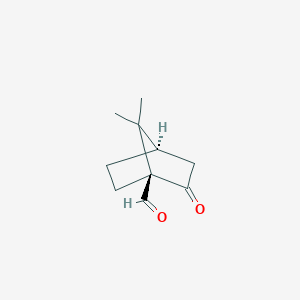
Oxocamphor, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxocamphor, (+)-: is a chiral compound derived from camphor. It is a metabolite of (+)-camphor in vivo and has been used in clinical settings to treat heart failure . This compound is known for its unique structure and significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-oxocamphor involves multiple steps starting from (+)-camphor. The process includes bromination, reduction, esterification, hydrolysis, and oxidation . The intermediates and final product are confirmed using techniques such as 1H NMR, IR, and GC-MS . The overall yield of this six-step procedure is approximately 10% .
Industrial Production Methods: Industrial production methods for (+)-oxocamphor are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, considering the reaction conditions and the need for efficient purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (+)-Oxocamphor undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-oxocamphor can lead to the formation of various oxidized derivatives, while reduction can yield different alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, (+)-oxocamphor is used as a starting material for the synthesis of various chiral compounds. Its unique structure makes it valuable for studying stereochemistry and chiral catalysis .
Biology: In biological research, (+)-oxocamphor is studied for its metabolic pathways and interactions with enzymes. It serves as a model compound for understanding the metabolism of terpenoids .
Medicine: Clinically, (+)-oxocamphor has been used to treat heart failure. Its pharmacological properties are being explored for potential therapeutic applications .
Industry: In the industrial sector, (+)-oxocamphor is used in the production of fragrances and flavors. Its chiral nature makes it a valuable component in the synthesis of enantiomerically pure compounds .
Mechanism of Action
The mechanism of action of (+)-oxocamphor involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of enzyme activity and interaction with cellular receptors . The exact molecular targets and pathways are still under investigation, but its role in metabolic processes is well-documented .
Comparison with Similar Compounds
Camphor: A precursor to (+)-oxocamphor, used in various medicinal and industrial applications.
Fenchone: Another bicyclic monoterpenoid with similar structural features.
Borneol: A related compound with similar pharmacological properties.
Uniqueness: (+)-Oxocamphor is unique due to its specific chiral configuration and its role as a metabolite of camphor. Its distinct pharmacological properties and applications in various fields make it a compound of significant interest .
Properties
CAS No. |
86023-73-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h6-7H,3-5H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
DLKVHFJZTKTFRS-GMSGAONNSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


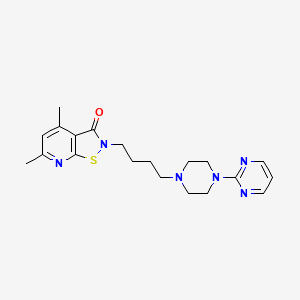

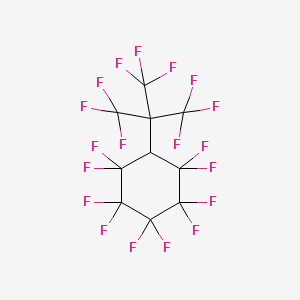
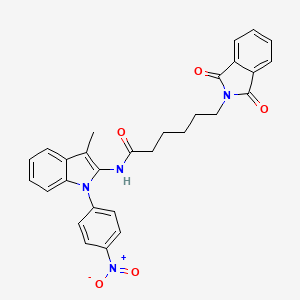



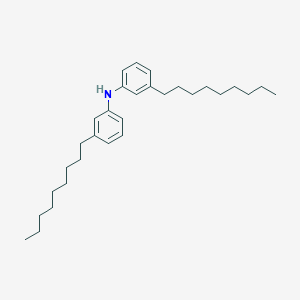
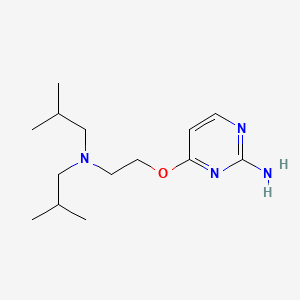
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)

